Methyl 2-amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-5-carboxylate is a chemical compound with significant potential in medicinal chemistry. It belongs to a class of organic compounds known as pyrrolo[2,3-d]pyrimidines, which are often explored for their biological activities, including antitumor properties. The compound's molecular formula is and its molar mass is approximately .
The synthesis of methyl 2-amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-5-carboxylate typically involves several key steps:
Technical details regarding specific reaction conditions (temperature, solvent choice, catalysts) are critical for optimizing yield and purity but may vary based on the specific synthetic route chosen.
The molecular structure of methyl 2-amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-5-carboxylate features:
The compound exhibits a complex three-dimensional arrangement that influences its biological activity. The structural representation can be described using various chemical notation systems:
CC(=O)N1C(=O)C2=C(N1C(=O)N=C(N2)N)N(C(=O)OC)
This notation provides a concise way to represent the compound's structure digitally.
Methyl 2-amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-5-carboxylate can participate in various chemical reactions:
These reactions are essential for modifying the compound's structure for enhanced biological activity or solubility.
The mechanism of action for methyl 2-amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-5-carboxylate primarily revolves around its interaction with biological targets such as enzymes involved in nucleotide metabolism. By mimicking folate structures, it can inhibit dihydrofolate reductase and other enzymes critical for DNA synthesis and cell proliferation .
Research indicates that compounds within this class exhibit significant antiproliferative effects against various cancer cell lines due to their ability to interfere with folate metabolism.
Methyl 2-amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-5-carboxylate is typically encountered as a crystalline solid. Key physical properties include:
Chemical properties relevant to this compound include:
Relevant data from studies suggest that its stability and reactivity are crucial for its application in synthetic chemistry and pharmacology.
Methyl 2-amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-5-carboxylate has several applications in scientific research:
CAS No.: 943001-56-7
CAS No.: 15399-43-6
CAS No.:
CAS No.: 1471-96-1
CAS No.: 74240-46-3
CAS No.: 55064-20-5